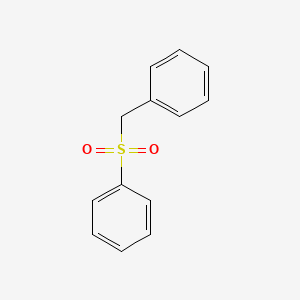

Benzyl phenyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15407. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzenesulfonylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABCMLOTUSCWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185059 | |

| Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-88-7 | |

| Record name | [(Phenylmethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, benzyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl phenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(phenylmethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl phenyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33EH6K4PRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl phenyl sulfone synthesis from benzyl halide

An In-depth Technical Guide for the Synthesis of Benzyl Phenyl Sulfone from Benzyl Halide

Abstract

This compound and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, valued for their chemical stability and biological activity.[1][2] This guide provides a comprehensive technical overview of the predominant synthetic route to this compound: the nucleophilic substitution of a benzyl halide with a phenyl sulfinate salt. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, explore key optimization strategies including phase-transfer catalysis, and address common challenges and troubleshooting measures. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-grounded understanding of this important transformation.

Introduction: The Significance of the Sulfonyl Group

The sulfone functional group (-SO₂-) is a cornerstone in the design of modern pharmaceuticals and advanced polymers.[1][2] Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a desirable feature in drug candidates. The this compound scaffold, in particular, serves as a versatile intermediate in organic synthesis and is a key component in various biologically active molecules.[2][3]

The most direct and widely employed method for constructing this scaffold involves the formation of a carbon-sulfur bond between a benzyl electrophile and a sulfinate nucleophile. This guide focuses exclusively on this robust and scalable approach.

Reaction Mechanism: A Classic S(_N)2 Pathway

The synthesis of this compound from a benzyl halide and a sodium phenyl sulfinate proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. Understanding this pathway is critical for rational optimization and troubleshooting.

Key Mechanistic Steps:

-

Nucleophilic Attack: The sulfur atom of the phenyl sulfinate anion (PhSO₂⁻) acts as a soft nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide.

-

Transition State: A trigonal bipyramidal transition state is formed where the C-S bond is partially formed and the C-X (halide) bond is partially broken.

-

Inversion of Stereochemistry: If the benzylic carbon were chiral, this reaction would proceed with an inversion of its stereochemical configuration.

-

Leaving Group Departure: The halide ion is displaced, resulting in the formation of this compound and a sodium halide salt.

It is crucial to recognize that the sulfinate anion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the sulfur atom and the oxygen atoms. While attack at the sulfur atom (S-alkylation) yields the desired sulfone, attack at an oxygen atom (O-alkylation) would produce a benzyl benzenesulfinate ester. For soft electrophiles like benzyl halides, attack at the softer sulfur center is strongly favored according to Hard-Soft Acid-Base (HSAB) theory, leading predominantly to the desired sulfone product.

Caption: S(_N)2 mechanism for this compound synthesis.

Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established literature methods for the synthesis of aryl sulfones.[4]

Materials and Reagents

-

Benzyl halide: Benzyl bromide is preferred due to the better leaving group ability of bromide compared to chloride.[5] Use freshly distilled or high-purity commercial grade.

-

Sodium benzenesulfinate (Sodium phenyl sulfinate): Can be purchased or prepared by the reduction of benzenesulfonyl chloride with sodium sulfite.[6][7] Ensure the reagent is dry.

-

Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. Polar aprotic solvents are ideal as they solvate the sodium cation while leaving the sulfinate anion highly nucleophilic and available for reaction.

-

Reagents for Workup: Deionized water, Ethyl acetate (EtOAc), Brine (saturated aq. NaCl), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Reagents for Purification: Silica gel (for column chromatography), Hexanes, Ethyl acetate.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium benzenesulfinate (1.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable suspension (concentration typically 0.2-0.5 M).

-

Substrate Addition: Add benzyl bromide (1.0 - 1.1 eq) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the benzyl bromide spot. The reaction is typically complete within 2-6 hours.

-

Quenching and Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a significant volume of deionized water (approx. 10x the volume of DMSO). The product will often precipitate as a white solid.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMSO and salts.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, a viscous oil or solid, can be purified by one of the following methods:

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) is often effective.

-

Column Chromatography: For higher purity, the crude material can be purified on a silica gel column using a hexanes/ethyl acetate gradient.[4] this compound typically elutes at moderate polarity.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point). The expected melting point is 147-149 °C.

Caption: Experimental workflow for this compound synthesis.

Optimization and Troubleshooting

While the core protocol is reliable, several parameters can be adjusted to optimize yield, purity, and reaction time.

| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Issues |

| Benzyl Halide | Benzyl Bromide | Benzyl iodide is more reactive but also more expensive and less stable. Benzyl chloride is less reactive and may require higher temperatures or longer reaction times.[5] The choice balances reactivity and cost. | Incomplete reaction with benzyl chloride; decomposition with benzyl iodide. |

| Solvent | DMSO, DMF | Acetonitrile can also be used. The key is a polar aprotic solvent to maximize the nucleophilicity of the sulfinate anion. | Using protic solvents (e.g., ethanol) will solvate and deactivate the nucleophile, significantly slowing the reaction. |

| Temperature | 60-70 °C | Lowering the temperature may reduce side reactions but will increase reaction time. Increasing the temperature can speed up the reaction but may promote elimination or decomposition, especially with sensitive substrates. | Darkening of the reaction mixture, formation of stilbene (from elimination). |

| Catalyst | None (Standard) | For reactions that are sluggish or involve less soluble reagents, Phase-Transfer Catalysis (PTC) is highly effective.[8] Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB). The Q⁺ cation pairs with the sulfinate anion, transferring it into the organic phase to react.[8][9] | Catalyst decomposition at very high temperatures. |

Troubleshooting Common Problems:

-

Low Yield:

-

Cause: Incomplete reaction.

-

Solution: Increase reaction time or temperature. Consider using a more reactive halide (Cl → Br → I) or adding a PTC catalyst.[8]

-

Cause: Wet reagents or solvents.

-

Solution: Ensure sodium benzenesulfinate is thoroughly dried and use anhydrous solvents.

-

-

Impure Product:

-

Cause: Side reactions. A common byproduct is diphenyl sulfone, which can arise from impurities in the starting benzenesulfonyl chloride used to make the sulfinate.[10][11]

-

Solution: Use high-purity starting materials. Optimize purification; a different recrystallization solvent or a more careful column chromatography may be needed.

-

Cause: Inefficient workup.

-

Solution: Ensure thorough washing of the organic layer to remove all DMSO/DMF, which can be difficult to remove under vacuum.

-

Conclusion

The synthesis of this compound via the S(_N)2 reaction of a benzyl halide with sodium benzenesulfinate is a highly efficient and dependable transformation. By understanding the core mechanism and the causal relationships behind the choice of reagents and conditions, researchers can reliably produce this valuable intermediate. The protocol described herein serves as a validated starting point, while the optimization strategies—particularly the use of phase-transfer catalysis—provide powerful tools for adapting the reaction to specific substrates and scaling requirements. This foundational knowledge is essential for professionals in drug discovery and materials science who rely on the strategic incorporation of the sulfonyl moiety.

References

- 1. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzhydryl phenyl sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 7. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Benzyl Phenyl Sulfone via Oxidation of Benzyl Phenyl Sulfide

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzyl phenyl sulfone through the oxidation of benzyl phenyl sulfide. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying principles of sulfide oxidation, compares various synthetic methodologies, provides detailed experimental protocols, and discusses the mechanistic aspects of these transformations. The guide emphasizes scientifically sound practices, offering insights into the selection of reagents and reaction conditions to achieve high-yield, selective synthesis of the target sulfone.

Introduction: The Significance of Sulfones in Modern Chemistry

Sulfones are a critical class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') connected to two carbon atoms.[1] The unique electronic properties of the sulfonyl group, being strongly electron-withdrawing, render adjacent protons acidic and make sulfones valuable intermediates in a plethora of organic transformations.[2] this compound, in particular, serves as a key building block in the synthesis of various pharmaceuticals, including sulfonamide drugs, and is utilized in polymer chemistry to enhance the thermal stability and chemical resistance of high-performance materials.[3]

The most common and direct route to sulfones is the oxidation of their corresponding sulfides.[1][4] This process typically proceeds through a sulfoxide intermediate.[1] While seemingly straightforward, the selective oxidation of a sulfide to a sulfone without stopping at the sulfoxide stage or causing over-oxidation of other sensitive functional groups presents a significant synthetic challenge.[5] This guide will explore the nuances of this transformation, focusing on the synthesis of this compound from benzyl phenyl sulfide.

Mechanistic Considerations in Sulfide Oxidation

The oxidation of a sulfide to a sulfone involves a two-step process where the sulfur atom is successively oxidized. The initial oxidation yields a sulfoxide, which is then further oxidized to the sulfone.[6]

Caption: General pathway for the oxidation of a sulfide to a sulfone.

The choice of oxidant and reaction conditions dictates the selectivity and efficiency of this process. The mechanism of oxidation can vary significantly depending on the reagent employed. For instance, with permanganate, computational studies suggest a 1,3-dipolar cycloaddition mechanism rather than a direct attack on the sulfur atom.[7] In contrast, oxidations involving hydrogen peroxide are often catalyzed by metal complexes or acids, proceeding through different active oxygen species.[8] Understanding these mechanistic subtleties is paramount for optimizing reaction conditions and achieving the desired outcome.

Synthetic Methodologies for the Oxidation of Benzyl Phenyl Sulfide

A variety of oxidizing agents and catalytic systems have been developed for the conversion of sulfides to sulfones. The choice of a particular method often depends on factors such as substrate scope, cost, environmental impact, and desired selectivity.

Hydrogen Peroxide-Based Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost, high oxygen content, and the benign nature of its byproduct, water.[8][9] However, its reactivity often necessitates the use of a catalyst to achieve efficient and selective oxidation.

-

Metal-Based Catalysts: A wide range of transition metal catalysts, including those based on titanium, tungsten, and niobium, have been shown to effectively promote the oxidation of sulfides with H₂O₂.[10][11] For instance, a recyclable silica-based tungstate catalyst has been used for the selective oxidation of various sulfides to sulfoxides and sulfones at room temperature using 30% H₂O₂.[10][12] Similarly, nanocrystalline titania (TiO₂) has been demonstrated as a highly selective heterogeneous catalyst for the synthesis of sulfones from sulfides with aqueous H₂O₂.[11]

-

Organocatalysts: 2,2,2-Trifluoroacetophenone has been employed as an organocatalyst for the selective synthesis of sulfoxides and sulfones from sulfides using H₂O₂ as the oxidant, where the selectivity is controlled by the reaction conditions.[10]

-

Carbon Nanotubes: Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been utilized as a heterogeneous nanocatalyst for the selective oxidation of sulfides to sulfones with 30% H₂O₂ under solvent-free conditions at room temperature.[8]

Other Common Oxidizing Agents

Beyond hydrogen peroxide, several other reagents are commonly employed for the oxidation of sulfides.

-

Potassium Permanganate (KMnO₄): Permanganate supported on active manganese dioxide can be used for the effective oxidation of sulfides under heterogeneous or solvent-free conditions.[10]

-

Urea-Hydrogen Peroxide (UHP): This stable, inexpensive, and easily handled solid reagent can be used for the efficient oxidation of sulfides to sulfoxides and sulfones.[10][12] The combination of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate provides a metal-free, environmentally benign method for the oxidation of sulfides to their corresponding sulfones.[10]

-

Sodium Bromate (NaBrO₃): In combination with ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br), sodium bromate can selectively oxidize sulfides.[13][14]

Biocatalytic Oxidation

The use of microorganisms for the oxidation of sulfides to sulfones represents an environmentally friendly approach. Strains of Aspergillus ochraceus and Penicillium funiculosum have been identified to oxidize alkyl aryl sulfides to the corresponding sulfones in high yields under mild, solvent-free conditions.[15]

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route for the preparation of this compound from its sulfide precursor requires a careful evaluation of various parameters. The following table summarizes the key features of the discussed methodologies.

| Method | Oxidant | Catalyst/Promoter | Key Advantages | Key Disadvantages |

| Metal-Catalyzed Oxidation | H₂O₂ | TiO₂, Tungstates, etc.[10][11] | High selectivity for sulfones, often recyclable catalysts, mild conditions. | Potential for metal contamination in the product. |

| Organocatalyzed Oxidation | H₂O₂ | 2,2,2-Trifluoroacetophenone[10] | Metal-free, tunable selectivity. | Catalyst may be expensive or require specific conditions. |

| Carbon Nanotube Catalysis | H₂O₂ | MWCNTs-COOH[8] | Heterogeneous, recyclable, solvent-free, mild conditions. | Preparation and handling of nanomaterials may require special care. |

| Permanganate Oxidation | KMnO₄ | MnO₂ support[10] | Strong oxidant, can be used in solvent-free conditions. | Stoichiometric use of reagent, potential for over-oxidation. |

| Urea-Hydrogen Peroxide | UHP | Phthalic Anhydride[10] | Stable solid oxidant, metal-free, environmentally benign. | May require specific activators for high efficiency. |

| Biocatalysis | O₂ (from air) | Microorganisms[15] | Environmentally friendly, mild conditions, high selectivity. | Slower reaction times, requires specialized biological setups. |

Detailed Experimental Protocols

This section provides representative, step-by-step protocols for the synthesis of this compound.

Protocol 1: Heterogeneous Catalysis with TiO₂ and H₂O₂

This protocol is adapted from a procedure for the oxidation of various sulfides using a nanocrystalline titania catalyst.[11]

Materials:

-

Benzyl phenyl sulfide

-

Nanocrystalline TiO₂ catalyst

-

35% Aqueous H₂O₂

-

Acetonitrile (solvent)

-

o-Dichlorobenzene (internal standard for GC analysis)

Procedure:

-

To a solution of benzyl phenyl sulfide (1 mmol) and o-dichlorobenzene (1 mmol) in acetonitrile (40 mL), add the TiO₂ catalyst (e.g., 5-40 mg).

-

Initiate the reaction by adding 35% aqueous H₂O₂ (3 mmol, 3 equivalents).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C).

-

Monitor the progress of the reaction by Gas Chromatography (GC).

-

Upon completion, separate the catalyst by filtration.

-

Remove the solvent under reduced pressure.

-

Verify the purity of the resulting this compound by ¹H NMR.

Protocol 2: Oxidation using Urea-Hydrogen Peroxide and Phthalic Anhydride

This protocol is based on a metal-free oxidation method.[10]

Materials:

-

Benzyl phenyl sulfide

-

Urea-hydrogen peroxide (UHP)

-

Phthalic anhydride

-

Ethyl acetate (solvent)

Procedure:

-

Dissolve benzyl phenyl sulfide (1 mmol) in ethyl acetate.

-

Add urea-hydrogen peroxide (e.g., 2.2 mmol) and phthalic anhydride (e.g., 2.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, quench any excess peroxide with a suitable reducing agent (e.g., sodium sulfite solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Workflow and Decision-Making in Synthesis

The selection of a synthetic strategy is a critical step that influences the overall efficiency and success of the synthesis. The following diagram illustrates a logical workflow for choosing an appropriate method for the oxidation of benzyl phenyl sulfide.

Caption: A decision-making workflow for selecting a synthesis method.

Conclusion and Future Perspectives

The synthesis of this compound via the oxidation of benzyl phenyl sulfide is a well-established yet continuously evolving field. While traditional methods using stoichiometric oxidants remain prevalent, the increasing emphasis on green and sustainable chemistry is driving the development of more efficient and environmentally benign catalytic systems.[11][16] The use of heterogeneous catalysts, such as metal oxides and functionalized carbon nanomaterials, offers significant advantages in terms of catalyst recovery and reuse.[8][10] Furthermore, biocatalytic approaches hold immense promise for large-scale, sustainable production of sulfones.[15] Future research will likely focus on the development of novel catalytic systems with enhanced activity, selectivity, and stability, as well as the optimization of reaction conditions to minimize waste and energy consumption.

References

- 1. Sulfone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 5. cdmf.org.br [cdmf.org.br]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 16. mdpi.com [mdpi.com]

Mechanism of benzyl phenyl sulfone formation

An In-depth Technical Guide to the Mechanisms of Benzyl Phenyl Sulfone Formation

Introduction

This compound is a prominent organosulfur compound characterized by a sulfonyl functional group connecting a benzyl and a phenyl group.[1] This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. In pharmaceutical development, it serves as a crucial intermediate in the synthesis of various therapeutic agents, including sulfonamide drugs known for their antibacterial properties.[2] Furthermore, its role as a sulfonating agent is leveraged in polymer chemistry to produce high-performance polymers with enhanced thermal stability and chemical resistance, finding applications in demanding sectors like aerospace and automotive.[2]

Understanding the core mechanisms of its formation is paramount for researchers and drug development professionals seeking to optimize existing synthetic routes or develop novel analogues. This guide provides an in-depth analysis of the principal pathways for synthesizing this compound, focusing on the underlying chemical principles, causality behind experimental choices, and practical, field-proven protocols. We will explore three primary mechanistic routes: the oxidation of benzyl phenyl sulfide, the nucleophilic substitution on a benzylic substrate, and Friedel-Crafts type electrophilic aromatic substitution.

Chapter 1: Synthesis via Oxidation of Benzyl Phenyl Sulfide

The oxidation of a precursor thioether (sulfide) is a fundamental and widely employed strategy for the formation of sulfones. This transformation proceeds in a stepwise manner, with the corresponding sulfoxide serving as a key intermediate. The controlled addition of oxygen atoms to the sulfur center allows for a progression from sulfide to sulfoxide and finally to the sulfone.[3]

Core Mechanism: Stepwise Oxidation

The oxidation of benzyl phenyl sulfide to this compound involves the sequential formation of two new sulfur-oxygen bonds.

-

Sulfide to Sulfoxide: The initial step is the oxidation of the sulfide to benzyl phenyl sulfoxide. This can be achieved with one equivalent of a suitable oxidizing agent. The sulfur atom's lone pair of electrons attacks the electrophilic oxygen of the oxidant.

-

Sulfoxide to Sulfone: The second oxidation, which converts the intermediate sulfoxide to the final sulfone product, typically requires stronger reaction conditions or a second equivalent of the oxidant. The sulfoxide is less reactive than the sulfide, making this step the slower of the two.

A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common choice due to its "green" profile, yielding only water as a byproduct.[4] Biocatalytic methods using microorganisms have also emerged as an environmentally benign alternative, capable of achieving high yields of the sulfone product under mild conditions.[5][6]

Mechanistic Workflow: Oxidation Pathway

Caption: Stepwise oxidation of benzyl phenyl sulfide to this compound.

Experimental Protocol: H₂O₂ Oxidation of Benzyl Phenyl Sulfide

This protocol is a representative procedure for the transition-metal-free oxidation of a sulfide to a sulfone using hydrogen peroxide. The choice of glacial acetic acid as the solvent is strategic; it facilitates the reaction without requiring a metal catalyst.[4]

Materials:

-

Benzyl phenyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide (4 M aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: Dissolve the benzyl phenyl sulfide (1 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Oxidant: To the stirring solution, slowly add 30% hydrogen peroxide (4 mmol). Causality Note: An excess of H₂O₂ is used to ensure the complete conversion of the intermediate sulfoxide to the final sulfone product.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfide is completely consumed. For full conversion to the sulfone, gentle heating may be required.

-

Workup - Neutralization: Once the reaction is complete, carefully neutralize the resulting solution with an aqueous solution of 4 M NaOH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization if necessary.

Data Summary: Oxidizing Systems

The choice of solvent and catalyst (or lack thereof) can significantly impact reaction efficiency and selectivity. Acetonitrile and DMF are effective solvents for chemical oxidations, while biocatalytic routes offer high conversion under aqueous, environmentally friendly conditions.[5][6]

| Oxidant System | Solvent | Conditions | Outcome | Reference |

| H₂O₂ (30%) | Glacial Acetic Acid | Room Temp. | Selective oxidation to sulfoxide; excess H₂O₂/heat for sulfone. | [4] |

| NaBrO₃ | Ionic Liquid ([bmim]Br) | Neutral, Room Temp. | Selective oxidation to sulfoxide. | [7] |

| H₂O₂ or Oxone® | Acetonitrile / DMF | Room Temp. | Complete oxidation to sulfone. Acetonitrile is often superior for benzyl phenyl sulfide. | [5][6] |

| Fungi (e.g., A. ochraceus) | Aqueous Medium | Mild, Neutral pH | High yield conversion of sulfide directly to sulfone. | [5][6] |

Chapter 2: Synthesis via Nucleophilic Substitution (S-Alkylation)

The most direct and widely utilized laboratory synthesis of this compound involves the formation of a carbon-sulfur bond via a nucleophilic substitution reaction. This pathway, a classic S-alkylation, leverages the nucleophilicity of a sulfinate salt which attacks an electrophilic benzylic carbon.

Core Mechanism: Sₙ2 Reaction

The reaction between sodium benzenesulfinate (C₆H₅SO₂Na) and a benzyl halide (e.g., benzyl chloride or bromide) is the archetypal example of this method. The benzenesulfinate anion is an excellent nucleophile, and the benzyl halide provides a reactive electrophilic center with a good leaving group (Cl⁻ or Br⁻). The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, resulting in the formation of the C-S bond and inversion of stereochemistry if the benzylic carbon is chiral.

The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is critical. These solvents solvate the cation (Na⁺) but not the nucleophilic anion (C₆H₅SO₂⁻), enhancing its nucleophilicity and accelerating the rate of the Sₙ2 reaction.[8]

Mechanistic Workflow: S-Alkylation Pathway

Caption: Sₙ2 mechanism for the formation of this compound.

Experimental Protocol: S-Alkylation of Benzyl Chloride

This protocol is adapted from a reported synthesis of a substituted this compound, demonstrating a reliable and high-yielding procedure.[8]

Materials:

-

Sodium benzenesulfinate (C₆H₅SO₂Na)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Reaction vial/flask, magnetic stirrer

Procedure:

-

Reaction Setup: In a reaction flask, combine sodium benzenesulfinate (1.3 mmol) and benzyl chloride (1.3 mmol).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) to the mixture. The original procedure used a specific concentration which can be adapted; a volume sufficient to dissolve the reactants upon heating is appropriate (e.g., 5-10 mL).

-

Heating: Heat the reaction mixture to 70 °C with vigorous stirring. Causality Note: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Reaction Monitoring: Monitor the reaction for completion, which typically occurs within a few hours (e.g., 4 hours).[8]

-

Workup - Quenching and Extraction: After cooling the mixture to room temperature, dilute it with water and extract the product with ethyl acetate.

-

Washing: Wash the organic phase several times with water to remove residual DMSO and salts, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting solid can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure this compound.[8] The reported yield for a similar reaction was 82%.[8]

Data Summary: Variations in S-Alkylation

The S-alkylation approach is versatile, accommodating various leaving groups and catalytic systems to optimize yield and reaction conditions.

| Benzylic Substrate | Sulfinate Source | Catalyst/Solvent | Conditions | Outcome | Reference |

| Benzyl Chloride | Sodium Benzenesulfinate | DMSO | 70 °C, 4 h | High yield (e.g., 82%) | [8] |

| Benzyl Bromide | β-nitrile sulfinate | DMSO | Room Temp., 16 h | Forms benzyl sulfinate intermediate | |

| Benzylic Carbonates | Sodium Arenesulfinates | Pd complex / DPEphos in DMSO | 80 °C | Variety of benzylic sulfones in high yields | [9] |

| Benzylic Alcohols | Sulfinyl Chlorides | None (HCl byproduct catalysis) | Moderate to excellent yields | [9] |

Chapter 3: Synthesis via Friedel-Crafts Sulfonylation

The Friedel-Crafts reaction is a cornerstone of organic chemistry for forming carbon-carbon or carbon-heteroatom bonds to an aromatic ring. The sulfonylation variant, an electrophilic aromatic substitution, can be adapted to synthesize aryl sulfones.

Core Mechanism: Electrophilic Aromatic Substitution

In the context of this compound, this pathway would theoretically involve the reaction of benzene with benzylsulfonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The mechanism proceeds in three key stages:

-

Generation of the Electrophile: The Lewis acid coordinates to the sulfonyl chloride, polarizing the S-Cl bond and generating a highly electrophilic sulfonyl cation or a potent sulfonyl chloride-Lewis acid complex.

-

Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is the rate-determining step.

-

Rearomatization: A weak base (e.g., Cl⁻ from the complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final sulfone product.

While the reaction of benzenesulfonyl chloride with toluene or benzene is well-studied,[10][11] the direct use of benzylsulfonyl chloride is less common but follows the same mechanistic principles.

Mechanistic Workflow: Friedel-Crafts Sulfonylation

Caption: General mechanism for Friedel-Crafts sulfonylation.

General Experimental Protocol: Lewis Acid-Catalyzed Sulfonylation

This protocol is a generalized procedure based on kinetic studies of Friedel-Crafts sulfonylations.[10][11]

Materials:

-

Benzene (or other aromatic substrate)

-

Benzylsulfonyl chloride (or other sulfonyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene, CS₂)

-

Ice, water, dilute HCl

-

Apparatus for inert atmosphere reaction

Procedure:

-

Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the aromatic substrate (e.g., benzene) in an anhydrous solvent.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions. Causality Note: The reaction is exothermic, and portion-wise addition at low temperature controls the reaction rate and minimizes side reactions.

-

Reagent Addition: Slowly add the sulfonyl chloride to the stirring mixture, maintaining the low temperature.

-

Reaction: Allow the mixture to stir at a controlled temperature (e.g., 25 °C) for several hours until the reaction is complete.[10]

-

Workup - Quenching: Carefully pour the reaction mixture onto crushed ice and add dilute HCl to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt, and concentrate. The crude product can then be purified by distillation or recrystallization.

Comparative Analysis of Synthetic Routes

The optimal choice of synthetic strategy depends on factors such as substrate availability, desired scale, and tolerance for specific reaction conditions. The S-alkylation route is often the most practical and efficient for laboratory-scale synthesis.

| Feature | Oxidation of Sulfide | S-Alkylation (Sₙ2) | Friedel-Crafts Sulfonylation |

| Starting Materials | Benzyl phenyl sulfide | Benzyl halide, Sodium benzenesulfinate | Benzene, Benzylsulfonyl chloride |

| Key Advantage | Useful if sulfide is readily available | High yield, direct, reliable C-S bond formation | Forms aryl-S bond directly |

| Key Disadvantage | Risk of over-oxidation or stopping at sulfoxide | Requires pre-functionalized substrates | Harsh Lewis acid catalyst, potential side reactions |

| Atom Economy | Moderate (adds oxygen) | Good (forms salt byproduct) | Moderate (catalyst waste) |

| Typical Yields | Variable to High[5] | High to Excellent[8][9] | Moderate to Good[10] |

| Scalability | Good | Excellent | Moderate (stoichiometric catalyst issues) |

Conclusion

The formation of this compound can be achieved through several distinct mechanistic pathways, each with its own set of advantages and strategic considerations. The oxidation of benzyl phenyl sulfide offers a route from a reduced sulfur precursor, with modern methods employing green oxidants or biocatalysts. The Friedel-Crafts sulfonylation represents a classic approach for forming aryl-sulfur bonds but is often hampered by harsh conditions. For most applications in research and development, the nucleophilic substitution via S-alkylation of a benzyl halide with sodium benzenesulfinate stands out as the most robust, high-yielding, and reliable method.[8] Its predictability, operational simplicity, and amenability to a wide range of substrates make it the preferred choice for the targeted synthesis of this compound and its derivatives, providing a solid foundation for further exploration in drug discovery and materials science.

References

- 1. This compound [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Sulfone - Wikipedia [en.wikipedia.org]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzhydryl phenyl sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

An In-Depth Technical Guide to the Thermal Stability of Benzyl Phenyl Sulfone for High-Temperature Reactions

Foreword: The Critical Role of Thermal Stability in Modern Synthesis

In the landscape of pharmaceutical and materials science, the demand for robust chemical intermediates that can withstand extreme reaction conditions is ever-present. High-temperature synthesis offers numerous advantages, including accelerated reaction rates and the potential for novel chemical transformations. However, the success of these processes is fundamentally reliant on the thermal resilience of the reagents and intermediates employed. Benzyl phenyl sulfone (C₁₃H₁₂O₂S), a versatile sulfone compound, has garnered significant attention for its applications in the synthesis of pharmaceuticals and high-performance polymers.[1] This guide provides a comprehensive technical overview of the thermal stability of this compound, offering researchers, scientists, and drug development professionals the critical insights required to effectively harness its capabilities in high-temperature applications.

Understanding this compound: A Molecular Profile

This compound is a white to off-white crystalline solid with a melting point in the range of 146-150°C.[2] Its molecular structure, featuring a sulfonyl group bridging a benzyl and a phenyl group, imparts a unique combination of chemical reactivity and stability. This structure is key to its utility as a sulfonylating agent and as a stable scaffold in complex molecular architectures.[1]

| Property | Value | Source |

| CAS Number | 3112-88-7 | [NIST[3]] |

| Molecular Formula | C₁₃H₁₂O₂S | [NIST[3]] |

| Molecular Weight | 232.3 g/mol | [NIST[3]] |

| Melting Point | 146-150 °C | [ChemicalBook[2]] |

| Boiling Point (est.) | ~344 °C | [ChemicalBook[2]] |

| Appearance | White to off-white crystalline powder | [ChemicalBook[2]] |

Thermal Decomposition Profile: A Multi-faceted Analysis

The thermal stability of a compound is not a single data point but rather a profile of its behavior across a range of temperatures. To fully characterize the thermal stability of this compound, a combination of analytical techniques is employed, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Defining the Decomposition Onset

Experimental Protocol: Thermogravimetric Analysis of this compound

This protocol outlines a standardized method for determining the thermal decomposition profile of this compound using TGA.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset of decomposition (Tonset), typically defined as the temperature at which a significant mass loss begins.

-

Identify the temperatures for 5% (Td5) and 10% (Td10) mass loss, which are common metrics for thermal stability.

-

Determine the temperature of maximum decomposition rate from the peak of the first derivative of the TGA curve (DTG).

-

Logical Framework for TGA Experiment

Caption: Workflow for assessing the thermal stability of this compound using TGA.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] This technique is invaluable for identifying melting points, glass transitions, and other phase changes, providing a more complete picture of the material's thermal behavior prior to decomposition. For a crystalline solid like this compound, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The absence of significant exothermic events prior to the known decomposition range would further support its thermal stability.

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature below the expected melting point (e.g., 100 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature below the expected decomposition onset (e.g., 350 °C).

-

-

Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify the endothermic peak corresponding to the melting point and determine the peak temperature and enthalpy of fusion.

-

Observe for any other thermal events, such as exothermic decomposition.

-

Deconstructing the Degradation: Mechanistic Insights

Understanding the pathways through which a molecule decomposes is crucial for predicting its stability and the nature of any byproducts in a high-temperature reaction. While a definitive, detailed study on the pyrolysis of this compound is not widely published, insights can be drawn from the well-documented thermal degradation of aromatic polysulfones.

The primary mechanism of thermal decomposition for aromatic sulfones involves the homolytic cleavage of the carbon-sulfur (C-S) bond. This is generally the weakest bond in the sulfone moiety. The initial cleavage is expected to generate a benzyl radical and a phenylsulfonyl radical.

Proposed Thermal Decomposition Pathway of this compound

Caption: A proposed radical mechanism for the thermal decomposition of this compound.

The subsequent fate of these radicals dictates the final product mixture. The phenylsulfonyl radical is known to be unstable at high temperatures and readily extrudes sulfur dioxide (SO₂), a common decomposition product of sulfones, to form a phenyl radical. The benzyl and phenyl radicals can then undergo a variety of secondary reactions, including:

-

Hydrogen Abstraction: Abstraction of hydrogen atoms from other molecules to form stable products like toluene and benzene.

-

Dimerization: Combination of two radicals to form larger molecules such as bibenzyl and biphenyl.

-

Rearrangement: Intramolecular rearrangement to form other stable or reactive species.

The elimination of SO₂ from diphenyl sulfone bridges in polymers is reported to occur at temperatures above 450 °C, leading to the formation of biphenyl units.[4] This suggests that significant decomposition of this compound with the evolution of SO₂ would likely require temperatures in this range or higher.

Identifying Decomposition Products: The Role of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To experimentally validate the proposed decomposition mechanism and identify the resulting products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice. This powerful method involves the rapid heating of a sample to a high temperature in an inert atmosphere, followed by the separation and identification of the volatile decomposition products.

Experimental Protocol: Py-GC-MS Analysis of this compound

-

Sample Preparation: Place a small amount (typically 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Introduce the sample cup into the pyrolysis unit, which is interfaced with the GC-MS system. Rapidly heat the sample to a series of high temperatures (e.g., 400 °C, 500 °C, 600 °C, and 700 °C) in a helium atmosphere.

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase. A typical GC program would involve an initial temperature hold followed by a ramp to a higher temperature to elute all components.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Data Analysis: The identity of each pyrolysis product is determined by comparing its mass spectrum to a library of known spectra (e.g., the NIST library). The relative abundance of each product can be estimated from the peak area in the total ion chromatogram.

Expected Pyrolysis Products

Based on the proposed mechanism, the Py-GC-MS analysis of this compound at elevated temperatures is expected to reveal the presence of:

-

Sulfur Dioxide (SO₂): A key indicator of sulfone decomposition.

-

Benzene and Toluene: Formed from hydrogen abstraction by phenyl and benzyl radicals, respectively.

-

Bibenzyl and Biphenyl: Resulting from the dimerization of benzyl and phenyl radicals.

-

Stilbene: Potentially formed from the rearrangement and subsequent reactions of the benzyl radical.

-

Unreacted this compound: At lower pyrolysis temperatures.

The relative intensities of these products will vary with the pyrolysis temperature, providing insights into the kinetics of the different decomposition pathways.

Practical Implications for High-Temperature Synthesis

The excellent thermal stability of this compound makes it a valuable asset in high-temperature organic synthesis.[1] Its high boiling point and stability allow it to be used as a high-boiling solvent or as a stable reactant in processes that require elevated temperatures. For instance, its application in polymer chemistry to enhance the thermal stability of high-performance polymers is a testament to its own robustness.[1]

When utilizing this compound in high-temperature reactions, it is crucial to consider its decomposition profile. While it exhibits excellent stability, prolonged exposure to temperatures exceeding its decomposition onset will lead to the formation of byproducts. The nature of these byproducts, as elucidated by Py-GC-MS, can inform purification strategies and potential side reactions. For reactions conducted below its significant decomposition temperature, this compound can be considered a reliable and stable component.

Conclusion: A Resilient Intermediate for Demanding Chemistries

This compound presents a compelling profile of thermal stability that underpins its utility in a range of high-temperature applications. Its robust molecular architecture, characterized by strong carbon-sulfur bonds within the sulfonyl bridge, resists thermal degradation until significantly elevated temperatures are reached. The primary decomposition pathway proceeds through a radical mechanism initiated by C-S bond homolysis, leading to the formation of stable aromatic hydrocarbons and the extrusion of sulfur dioxide.

For researchers and developers in the pharmaceutical and materials science sectors, a thorough understanding of this thermal behavior is paramount. By leveraging the analytical techniques and mechanistic insights detailed in this guide, scientists can confidently employ this compound in demanding synthetic protocols, pushing the boundaries of high-temperature chemistry while ensuring the integrity of their reaction systems. The self-validating nature of the described experimental protocols provides a reliable framework for assessing the suitability of this compound for specific high-temperature applications, thereby fostering innovation and accelerating the development of novel molecules and materials.

References

The Solubility Profile of Benzyl Phenyl Sulfone: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties. It dictates the dissolution rate, and by extension, the bioavailability of the drug, ultimately influencing its therapeutic efficacy. Benzyl phenyl sulfone, a versatile scaffold in medicinal chemistry, presents a unique set of physicochemical characteristics that are of profound interest to researchers.[1] Its excellent thermal stability and utility as a synthetic intermediate make it a valuable component in the synthesis of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the solubility of this compound in common organic solvents, offering both empirical data and a theoretical framework to empower researchers in their formulation and process development endeavors.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility behavior. This compound (C₁₃H₁₂O₂S) is a crystalline solid with a molecular weight of 232.3 g/mol and a melting point of approximately 149 °C.[3][4] The molecule possesses a significant dipole moment due to the polar sulfonyl group (SO₂), flanked by two aromatic rings. This combination of a polar core and non-polar phenyl groups imparts a nuanced solubility profile, allowing for interactions across a spectrum of solvent polarities.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂S | [3][4] |

| Molecular Weight | 232.3 g/mol | [3][4] |

| Melting Point | ~149 °C | |

| CAS Number | 3112-88-7 | [2][3] |

Solubility of this compound in Common Organic Solvents

The following table presents estimated solubility values for this compound at ambient temperature (25 °C), based on available data for diphenyl sulfone and considering the structural nuances of the benzyl derivative. These values should be considered as informed estimates and serve as a practical starting point for experimental work.

| Solvent | Solvent Class | Estimated Solubility ( g/100 mL) | Rationale for Estimation |

| Acetone | Polar Aprotic | 15 - 25 | Diphenyl sulfone exhibits good solubility in acetone. The polarity of acetone effectively solvates the sulfonyl group. |

| Dichloromethane | Polar Aprotic | 10 - 20 | The polarity and ability to engage in dipole-dipole interactions make it a good solvent for sulfones. |

| Ethyl Acetate | Polar Aprotic | 5 - 15 | Offers a balance of polarity and non-polar character, suitable for solvating both the sulfonyl and phenyl moieties. |

| Methanol | Polar Protic | 1 - 5 | The hydrogen bonding capability of methanol can interact with the oxygen atoms of the sulfonyl group, but the non-polar bulk of the molecule limits high solubility. |

| Ethanol | Polar Protic | 2 - 8 | Similar to methanol, but the slightly larger alkyl chain can better accommodate the non-polar phenyl groups. |

| Toluene | Nonpolar | 1 - 5 | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute. |

| Hexane | Nonpolar | < 0.1 | The highly non-polar nature of hexane makes it a poor solvent for the polar sulfonyl group, resulting in very low solubility. |

Theoretical Framework: Understanding Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational understanding of solubility.[10] For this compound, its solubility is governed by a balance of intermolecular forces:

-

Dipole-Dipole Interactions: The strongly polar sulfonyl group is the primary site for dipole-dipole interactions with polar solvents like acetone and dichloromethane.

-

London Dispersion Forces: The two phenyl rings contribute significantly to the molecule's surface area, allowing for van der Waals interactions with non-polar solvents such as toluene.

-

Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, enabling interactions with protic solvents like methanol and ethanol.

To provide a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[11][12][13][14][15] HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solute is most likely to dissolve in a solvent with a similar HSP profile.

Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following section details a standard laboratory procedure for determining the equilibrium solubility of a solid compound in an organic solvent.

Isothermal Saturation Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solid.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm PTFE or equivalent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Stock Standards: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Calculation: From the calibration curve, determine the concentration of this compound in the diluted samples. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.

Caption: Experimental workflow for determining solubility via the isothermal saturation method.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While direct experimental data remains to be fully elucidated in the literature, the provided estimates, based on the well-characterized diphenyl sulfone, offer a valuable starting point for researchers. The detailed experimental protocol empowers scientists to generate precise and reliable solubility data in their own laboratories. A deeper understanding of the interplay between the molecular structure of this compound and various solvent properties, guided by theoretical frameworks such as Hansen Solubility Parameters, will continue to be a critical enabler for the successful development of novel therapeutics incorporating this important chemical moiety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3112-88-7 [chemicalbook.com]

- 3. Benzene, ((phenylmethyl)sulfonyl)-, | C13H12O2S | CID 76561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. CAS 127-63-9: Phenyl sulfone | CymitQuimica [cymitquimica.com]

- 7. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Diphenyl sulfone | 127-63-9 [chemicalbook.com]

- 10. chem.ws [chem.ws]

- 11. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Architecture of a Key Synthetic Intermediate: An In-depth Technical Guide to the Crystal Structure of Benzyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Clarity in Drug Discovery

In the landscape of modern drug development and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It is this structural architecture that dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. Benzyl phenyl sulfone, a key intermediate in the synthesis of a variety of pharmaceuticals and functional materials, is a molecule whose structural elucidation provides a foundational understanding for the rational design of novel chemical entities.[1][2] This in-depth technical guide serves as a comprehensive resource on the crystal structure analysis of this compound, offering not just a summary of its crystallographic parameters, but a detailed exploration of the experimental and analytical workflows required to achieve this structural clarity. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, providing field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

I. Synthesis and Crystallization: From Precursor to diffraction-quality Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is critical, as impurities can inhibit crystallization or lead to disordered crystal lattices.

A. Synthesis of this compound via Oxidation

A common and efficient method for the synthesis of this compound is the oxidation of its corresponding sulfide, benzyl phenyl sulfide.[3][4][5] This transformation can be achieved using a variety of oxidizing agents, with hydrogen peroxide in acetic acid being a widely used and effective method.[6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl phenyl sulfide (1 equivalent) in glacial acetic acid.

-

Oxidation: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) dropwise. The addition should be controlled to maintain a gentle exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfide is completely consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound as a white crystalline solid.

B. The Art of Crystallization: Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, ethanol or mixtures of ethyl acetate and hexanes have proven effective.

-

Dissolution: In an Erlenmeyer flask, dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Slow Cooling: Allow the flask to cool slowly to room temperature. This slow cooling is essential for the formation of large, well-ordered crystals. Rapid cooling often leads to the formation of small or polycrystalline material.

-

Crystal Growth: The flask should be left undisturbed in a vibration-free environment. Over time, single crystals will form.

-

Isolation: Once a sufficient number of well-formed crystals are observed, they can be carefully isolated from the mother liquor by decantation or filtration. The crystals should be handled with care to avoid mechanical damage.

II. Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: Single-Crystal X-ray Diffraction Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction.

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.

-

Structure Solution: The collected diffraction data are used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal displacement parameters.

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.

III. Crystal Structure of this compound: A Detailed Analysis

The crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 272693 .

A. Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂O₂S |

| Formula Weight | 232.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.043(2) |

| b (Å) | 5.897(1) |

| c (Å) | 21.438(4) |

| α (°) | 90 |

| β (°) | 97.43(3) |

| γ (°) | 90 |

| Volume (ų) | 1134.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.359 |

| Absorption Coefficient (mm⁻¹) | 0.249 |

| F(000) | 488 |

B. Molecular Geometry and Conformation

The molecular structure of this compound consists of a central tetrahedral sulfur atom bonded to two oxygen atoms, a phenyl group, and a benzyl group. The bond lengths and angles around the sulfur atom are consistent with those observed in other diaryl and alkyl-aryl sulfones.

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Value (°) |

| S1-O1 | 1.435(2) | O1-S1-O2 | 118.9(1) |

| S1-O2 | 1.441(2) | O1-S1-C1 | 108.9(1) |

| S1-C1 | 1.765(3) | O2-S1-C1 | 108.1(1) |

| S1-C7 | 1.772(3) | O1-S1-C7 | 108.3(1) |

| O2-S1-C7 | 107.9(1) | ||

| C1-S1-C7 | 103.8(1) |

Note: Atom numbering may differ from the deposited CIF file and is for illustrative purposes.

The conformation of the molecule is characterized by the torsion angles between the phenyl and benzyl groups relative to the sulfone moiety. This conformation is influenced by steric and electronic factors, as well as intermolecular interactions within the crystal lattice.

C. Supramolecular Assembly and Intermolecular Interactions

The packing of this compound molecules in the crystal is primarily governed by weak intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions. These interactions create a three-dimensional supramolecular architecture. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid-state material and can provide insights into its potential for polymorphism.

IV. Spectroscopic Characterization: Corroborating the Structure

While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic techniques are essential for confirming the identity and purity of the bulk material and for providing complementary structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms in the molecule. The chemical shifts and coupling constants of the protons and carbons in the phenyl and benzyl groups are characteristic of the this compound structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows strong characteristic absorption bands for the sulfone group (SO₂) at approximately 1300-1350 cm⁻¹ (asymmetric stretching) and 1120-1160 cm⁻¹ (symmetric stretching).

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information.[7]

Conclusion: A Foundation for Future Innovation

The detailed crystal structure analysis of this compound provides a crucial piece of the puzzle for scientists working with this important synthetic intermediate. By understanding its molecular geometry, conformational preferences, and intermolecular interactions, researchers can make more informed decisions in the design of new molecules with tailored properties. This guide has outlined the key experimental and analytical steps involved in this process, from synthesis and crystallization to the final structural analysis. The integration of robust protocols, a deep understanding of the underlying scientific principles, and the use of complementary analytical techniques forms the bedrock of modern chemical research and development.

References

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. This compound | 3112-88-7 [amp.chemicalbook.com]

- 3. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Benzyl Phenyl Sulfone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise structural elucidation of compounds is a cornerstone of regulatory submission and intellectual property. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of benzyl phenyl sulfone (CAS 3112-88-7), a representative diaryl sulfone.[1] We will explore the underlying principles that govern the spectral features of this molecule, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the spectral data, supported by assignments and visualizations. This document is intended to serve as a practical reference for scientists requiring a comprehensive understanding of NMR spectroscopy as applied to sulfone-containing compounds.

The Molecular Architecture: How Structure Dictates the Spectrum